2-(benzylsulfanyl)-N-[(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl]acetamide
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Description
2-(benzylsulfanyl)-N-[(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl]acetamide is a useful research compound. Its molecular formula is C21H27N3OS and its molecular weight is 369.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Novel Derivatives
Research on the synthesis of novel compounds with potential biological activities often involves derivatives similar to the compound of interest. For example, the synthesis and bioactivity evaluation of novel acetamide derivatives have been explored, showing potential antimicrobial effects against various pathogens (Darwish et al., 2014). These studies indicate the interest in acetamide derivatives for developing new therapeutic agents.
Antimicrobial and Antioxidant Activities
Certain pyrazole-acetamide derivatives have demonstrated significant antimicrobial and antioxidant activities (Chkirate et al., 2019). This suggests that structurally related compounds might also possess similar properties, underscoring the importance of such derivatives in pharmaceutical research.
Chemical Synthesis Techniques
- Advanced Synthesis Techniques: The development of novel synthesis methods for creating complex molecules is a key area of research. For instance, studies have been conducted on the synthesis of pyrone derivatives, showcasing innovative approaches to creating compounds with potential biological applications (Sebhaoui et al., 2020). These methodologies can be applicable to the synthesis of compounds like 2-(benzylthio)-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)acetamide, facilitating the exploration of their scientific applications.
Properties
IUPAC Name |
2-benzylsulfanyl-N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3OS/c25-21(15-26-14-16-6-2-1-3-7-16)22-13-18-12-20(17-10-11-17)24(23-18)19-8-4-5-9-19/h1-3,6-7,12,17,19H,4-5,8-11,13-15H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMXLDNVIDBIGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)CNC(=O)CSCC3=CC=CC=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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